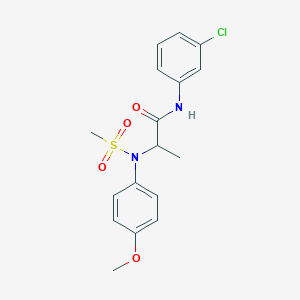
N~1~-(3-chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-(3-chlorophenyl)-N2-(4-methoxyphenyl)-N2-(methylsulfonyl)alaninamide, commonly known as CHIR-99021, is a small molecule that has gained attention in the scientific community due to its potential applications in stem cell research and regenerative medicine.
Aplicaciones Científicas De Investigación
CHIR-99021 has been widely used in stem cell research and regenerative medicine due to its ability to promote the self-renewal and differentiation of pluripotent stem cells. It has been shown to enhance the efficiency of induced pluripotent stem cell (iPSC) generation and to promote the differentiation of iPSCs into various cell lineages, including neural, cardiac, and pancreatic cells. CHIR-99021 has also been used in the development of organoid models for studying tissue development and disease.
Mecanismo De Acción
CHIR-99021 is a selective inhibitor of glycogen synthase kinase 3 (GSK-3), a serine/threonine kinase that plays a key role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3, CHIR-99021 promotes the stabilization and nuclear translocation of β-catenin, a transcription factor that regulates the expression of genes involved in stem cell self-renewal and differentiation.
Biochemical and Physiological Effects:
In addition to its effects on stem cell differentiation, CHIR-99021 has been shown to have various other biochemical and physiological effects. It has been shown to enhance insulin secretion in pancreatic β-cells and to improve glucose tolerance in diabetic mice. CHIR-99021 has also been shown to have neuroprotective effects in models of Parkinson's disease and to promote axon regeneration in models of spinal cord injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CHIR-99021 is its high potency and selectivity for GSK-3 inhibition. It has also been shown to have minimal toxicity and to be stable in cell culture media. However, one limitation of CHIR-99021 is its high cost, which may limit its widespread use in research.
Direcciones Futuras
There are many potential future directions for research involving CHIR-99021. One area of interest is the development of more efficient and cost-effective synthesis methods for CHIR-99021 and related GSK-3 inhibitors. Another area of interest is the development of new applications for CHIR-99021, such as in the treatment of neurodegenerative diseases or in tissue engineering applications. Additionally, further research is needed to fully understand the mechanisms underlying the effects of CHIR-99021 on stem cell differentiation and other physiological processes.
Métodos De Síntesis
CHIR-99021 can be synthesized through a multi-step process involving the reaction of 3-chlorobenzaldehyde with 4-methoxyaniline to form 3-chloro-N-(4-methoxyphenyl)benzamide. This intermediate product is then reacted with methylsulfonyl chloride and alanine to form CHIR-99021.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-12(17(21)19-14-6-4-5-13(18)11-14)20(25(3,22)23)15-7-9-16(24-2)10-8-15/h4-12H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTNTDDTWCMRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Cl)N(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

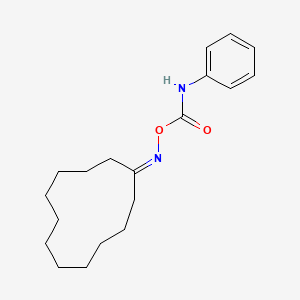
![3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide](/img/structure/B5126924.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(3-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5126928.png)
![4-chloro-N-(4-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5126932.png)
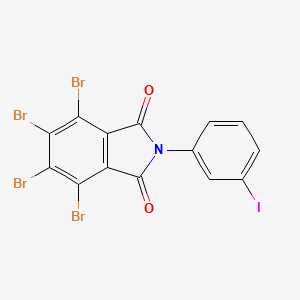
![2-[(2-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B5126955.png)
![1-(3,5-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5126957.png)
![dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate](/img/structure/B5126959.png)
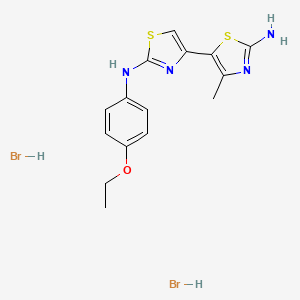
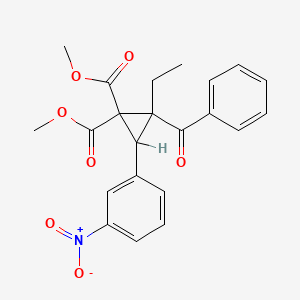
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5126985.png)
![ethyl 1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-5-({[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]thio}methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5126987.png)
![4-butoxy-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5127005.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5127007.png)